molecular formula C7H10O4 B8005756 4-Acetoxycrotonic acid methyl ester

4-Acetoxycrotonic acid methyl ester

Cat. No.: B8005756
M. Wt: 158.15 g/mol
InChI Key: CLHZAAANKSXSEL-ONEGZZNKSA-N
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Description

4-Acetoxycrotonic acid methyl ester is an organic compound characterized by a crotonic acid backbone (trans-2-butenoic acid) modified with an acetoxy group at the 4-position and esterified as a methyl ester. While direct evidence for this compound is absent in the provided sources, its structural analogs and related methyl esters offer insights into its properties and applications. Such esters are typically used in organic synthesis, pharmaceuticals, or as intermediates in polymer chemistry, though specific uses for this compound remain undocumented in the available literature.

Properties

IUPAC Name

methyl (E)-4-acetyloxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-6(8)11-5-3-4-7(9)10-2/h3-4H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHZAAANKSXSEL-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Acetoxycrotonic acid methyl ester typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction involves the combination of crotonic acid with methanol in the presence of these catalysts to form the ester. Industrial production methods may vary, but they generally follow similar principles, often employing more scalable and cost-effective reagents and conditions.

Chemical Reactions Analysis

4-Acetoxycrotonic acid methyl ester can undergo various chemical reactions, including:

Scientific Research Applications

4-Acetoxycrotonic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetoxycrotonic acid methyl ester involves its interaction with various molecular targets. In biological systems, it may act on enzymes or receptors, influencing metabolic pathways. The ester group can be hydrolyzed to release the active acid form, which then exerts its effects on target molecules . The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Crotonic Acid Derivatives

  • 3-Methyl-2-butenoic Acid 4-Methylphenyl Ester (): Features a crotonate backbone (CH₂=CH-C(CH₃)-COO-) with a p-tolyl ester group. Unlike 4-acetoxycrotonic acid methyl ester, this compound has a methyl substituent on the double bond and a bulky aromatic ester, reducing polarity .
  • Methyl Acetoacetate (): A keto-ester (CH₃-CO-CH₂-COOCH₃) with a reactive β-keto group, enabling enolate formation. The absence of a double bond or acetoxy group contrasts with the target compound’s unsaturated and oxygen-rich structure .

Long-Chain Fatty Acid Methyl Esters

  • Palmitic, Oleic, and Linoleic Acid Methyl Esters (–3): Saturated or unsaturated C16–C18 esters. These lack functional groups like acetoxy but are structurally bulkier, impacting solubility and boiling points .

Substituted Phenoxy Acetate Esters

  • Acetic Acid, (4-Chloro-2-Methylphenoxy)-, Methyl Ester (): Contains a chlorinated aromatic ring and an acetate group. The electron-withdrawing chlorine enhances stability against hydrolysis compared to the target compound’s acetoxy group .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Boiling Point (Inferred) Polarity
This compound C₇H₁₀O₄ 170.15 g/mol Acetoxy, Double Bond, Ester Moderate (~150–200°C) High
Methyl Acetoacetate C₅H₈O₃ 116.11 g/mol β-Keto, Ester ~170°C Moderate
Palmitic Acid Methyl Ester C₁₇H₃₄O₂ 270.45 g/mol Saturated Ester ~215°C Low
3-Methyl-2-butenoic Acid 4-Methylphenyl Ester C₁₂H₁₄O₂ 190.24 g/mol Methyl, Aromatic Ester ~250°C Moderate
  • Polarity : The acetoxy group in the target compound increases polarity compared to saturated esters (e.g., palmitic acid methyl ester) .
  • Reactivity: The α,β-unsaturated ester system in this compound may undergo conjugate additions, while the acetoxy group is prone to hydrolysis, similar to phenoxy esters in .

Pharmaceutical and Industrial Uses

  • Methyl Acetoacetate (): Widely used as a pharmaceutical intermediate due to its keto group, which participates in condensation reactions. The target compound’s acetoxy group could offer alternative reactivity for drug derivatization .
  • Long-Chain Esters (–3): Utilized in biodiesel and GC-MS analysis. The shorter chain and polar groups of this compound may limit its utility in these fields but enhance solubility in polar solvents .

Stability and Analytical Behavior

  • Hydrolysis Sensitivity : The acetoxy group in the target compound is more hydrolytically labile than saturated esters (e.g., stearic acid methyl ester) but less reactive than β-keto esters (e.g., methyl acetoacetate) .
  • Chromatographic Behavior : In GC-MS analysis (–3), polar esters like this compound would elute earlier than long-chain fatty acid esters due to lower molecular weight and higher volatility .

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